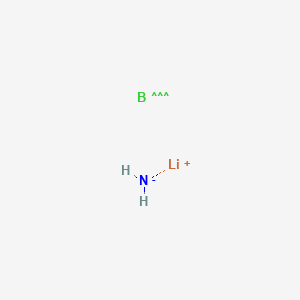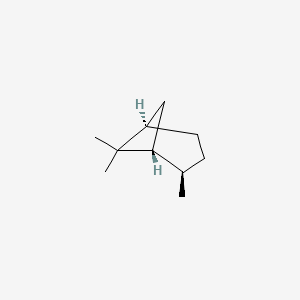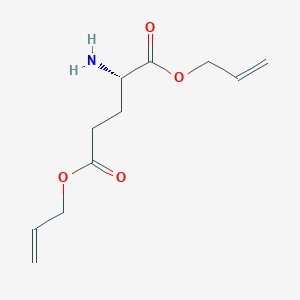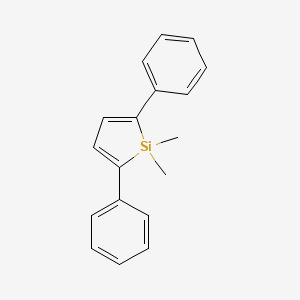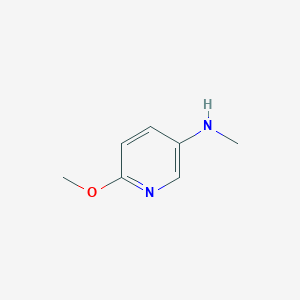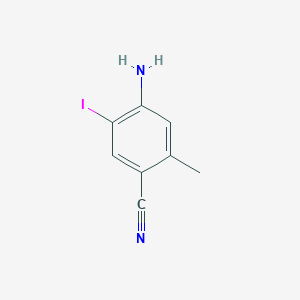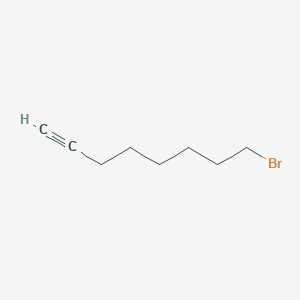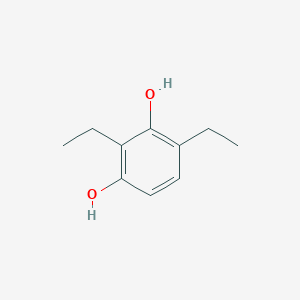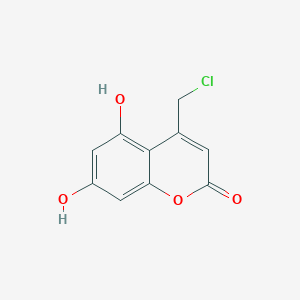
4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one
Overview
Description
4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloromethyl group at the 4-position and hydroxyl groups at the 5 and 7 positions of the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one typically involves the chloromethylation of 5,7-dihydroxy-2H-chromen-2-one. One common method is the reaction of 5,7-dihydroxy-2H-chromen-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale, with optimizations for yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize hazardous waste and improve safety.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can undergo reduction reactions to modify the chromen-2-one core or the substituents.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base such as triethylamine (Et3N).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced forms of the chromen-2-one core or its substituents.
Scientific Research Applications
4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the chloromethyl group can undergo substitution reactions to form active metabolites.
Comparison with Similar Compounds
4-Methyl-5,7-dihydroxy-2H-chromen-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
5,7-Dihydroxy-2H-chromen-2-one: Lacks the chloromethyl group, resulting in different chemical and biological properties.
Uniqueness: 4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one is unique due to the presence of both hydroxyl and chloromethyl groups, which provide a versatile platform for chemical modifications and potential biological activities. Its reactivity and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-(chloromethyl)-5,7-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4/c11-4-5-1-9(14)15-8-3-6(12)2-7(13)10(5)8/h1-3,12-13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMCGQQUJPNVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=CC(=O)O2)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464058 | |
| Record name | 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809234-33-1 | |
| Record name | 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


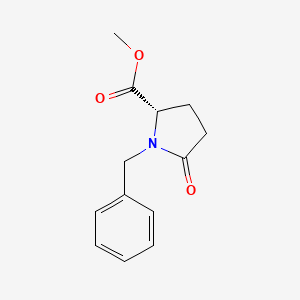
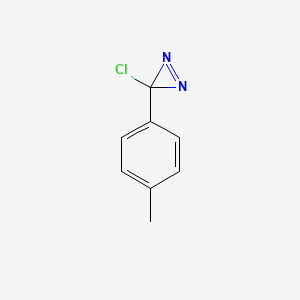
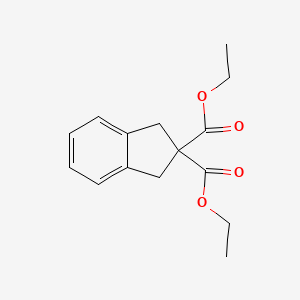
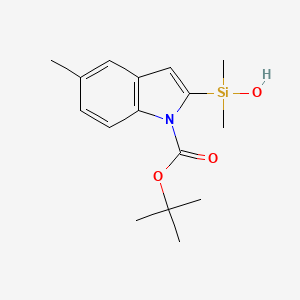
![7,8-Diphenyl-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B1626129.png)
